N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H20N4O3S2 and its molecular weight is 356.46. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide-based Hybrid Compounds
Sulfonamides constitute a vital class of compounds with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds typically have the general formula R-SO2NHR', where the functional group is bound to various moieties such as aromatic, heterocycle, aliphatic, etc. The diversity in the R and R' moieties, ranging from hydrogen to various organic compounds like coumarin, isoxazole, tetrazole, pyrazole, pyrrole, leads to the creation of numerous hybrids named sulfonamide hybrids. These hybrids have shown considerable pharmacological potential in recent scientific advancements, particularly in the synthesis and biological activity of such hybrid agents (Ghomashi et al., 2022).
Structural and Molecular Insights
The molecular structure of sulfonamide-based compounds often exhibits significant twists, as seen in derivatives like 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide. Such structural nuances contribute to the compound's biological activities and interactions. For instance, the amino N atom in these molecules can form hydrogen bonds, leading to the formation of supramolecular chains and layers, which might be crucial for their biological efficacy (Asiri et al., 2012).
Potential Therapeutic Applications
The therapeutic potential of sulfonamide-based compounds is vast, with some derivatives showing promise as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity. These properties suggest potential applications in treating conditions such as glaucoma and neurodegenerative diseases. For example, specific sulfonamide derivatives have demonstrated inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, along with low cytotoxicity towards cancer cell lines, indicating their potential as novel therapeutic agents (Ozmen Ozgun et al., 2019).
Antimicrobial and Antitumor Activities
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, displaying significant activities. This highlights the role of sulfonamide-based compounds in developing new antimicrobial therapies (Azab et al., 2013). Furthermore, some pyrazole-sulfonamide derivatives have been studied for their antiproliferative activities against cancer cell lines, showing cell-selective effects and broad-spectrum antitumor activity, suggesting their utility in cancer research and therapy (Mert et al., 2014).
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets and cause changes that result in their therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, influencing their downstream effects .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives is known to improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The synthesis of furan derivatives can be influenced by various factors such as reaction time, solvent, and amounts of the substrates .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-17-10-13(8-15-17)23(19,20)16-9-14(12-2-5-21-11-12)18-3-6-22-7-4-18/h2,5,8,10-11,14,16H,3-4,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOVZXOXIPDEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.